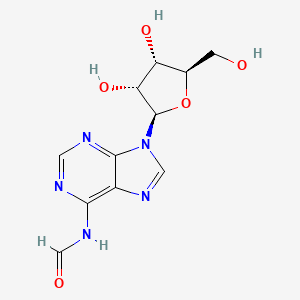

N6-Formyl-adenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJXVWOUESNRCD-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemistry and Enzymology of N6 Formyl Adenosine Metabolism

Enzymatic Pathways for N6-Formyladenosine Formation

The generation of N6-formyladenosine in mammalian RNA is a multi-step oxidative process primarily catalyzed by the FTO protein. This process begins with the most prevalent RNA modification, N6-methyladenosine (m6A), and proceeds through an intermediate to yield f6A.

The Role of Fat Mass and Obesity-Associated Protein (FTO) as an RNA Demethylase

The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, revealing that m6A modification is a dynamic and reversible process. ijbs.comoup.com FTO belongs to the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govrsc.org Its primary role in this context is to remove the methyl group from N6-methyladenosine (m6A) residues within RNA molecules. ijbs.comneb.com This demethylation activity is crucial for regulating gene expression and various cellular processes. ijbs.comresearchgate.net While initially linked to obesity, FTO's function as an RNA demethylase has expanded our understanding of post-transcriptional gene regulation. nih.govnih.gov FTO catalyzes the oxidative demethylation of m6A, but unlike some other demethylases, it does not directly convert m6A to adenosine (B11128) in a single step. ijbs.comoup.com Instead, it facilitates a sequential oxidation process. nih.govnih.govresearchgate.net

Sequential Oxidation of N6-Methyladenosine to N6-Hydroxymethyladenosine (hm6A) and N6-Formyladenosine

The enzymatic activity of FTO on N6-methyladenosine (m6A) results in a stepwise oxidation, leading to the formation of two key intermediates: N6-hydroxymethyladenosine (hm6A) and subsequently N6-formyladenosine (f6A). nih.govnih.govresearchgate.netnih.gov FTO first oxidizes m6A to generate hm6A. nih.gov This initial product, hm6A, is then further oxidized by FTO to produce f6A. nih.govplos.org This tandem oxidation process is analogous to the oxidation of 5-methylcytosine (B146107) (5mC) in DNA by TET enzymes. researchgate.netplos.org Both hm6A and f6A have been detected in mRNA from human cells and mouse tissues. nih.gov These oxidized derivatives of m6A are relatively stable under physiologically relevant conditions, with half-lives of approximately 3 hours in aqueous solution. researchgate.netnih.gov The discovery of this sequential oxidation pathway revealed that FTO's "demethylation" is not a simple removal of a methyl group but a more complex process that generates novel RNA modifications. nih.gov

| Initial Substrate | Enzyme | Intermediate Product | Final Oxidized Product |

|---|---|---|---|

| N6-Methyladenosine (m6A) | FTO | N6-Hydroxymethyladenosine (hm6A) | N6-Formyladenosine (f6A) |

Substrate Specificity and Catalytic Mechanisms of FTO

The catalytic activity of the fat mass and obesity-associated (FTO) protein is not limited to a single substrate, but it exhibits a clear preference for certain modified nucleobases. Research has shown that N6-methyladenine is the most favorable nucleobase substrate for FTO. pnas.orgresearchgate.net FTO demonstrates similar demethylation activity towards both internal m6A and cap m6Am within the same RNA sequence, suggesting that the primary determinant of substrate specificity lies in the interaction between the catalytic pocket and the N6-methyladenine base, rather than the ribose ring. pnas.orgresearchgate.net

The catalytic mechanism of FTO involves several key features. As a member of the AlkB family, its enzymatic activity is dependent on the presence of Fe(II) and α-ketoglutarate. nih.govfrontiersin.org The crystal structure of FTO has provided insights into its substrate recognition. frontiersin.org For instance, analysis of the FTO structure bound to N6-methyldeoxyadenosine (6mA)-modified single-stranded DNA has illuminated the molecular basis for its demethylation of multiple RNA substrates. pnas.orgnih.gov The sequence and tertiary structure of the RNA molecule can also influence FTO's catalytic activity. pnas.orgresearchgate.net While FTO can act on various substrates, including 3-methylthymine (B189716) (3mT) and 3-methyluracil (B189468) (m3U), its efficiency is highest for m6A. rsc.orgfrontiersin.org

Enzymatic Pathways for N6-Formyladenosine Reversion or Degradation

While the formation of N6-formyladenosine (f6A) is catalyzed by FTO, the pathways for its removal or conversion back to adenosine are less definitively characterized but are believed to occur.

Hydrolysis of N6-Formyl-adenosine to Adenosine

N6-formyladenosine (f6A) can be converted to adenosine, effectively completing the demethylation process initiated by the oxidation of N6-methyladenosine (m6A). researchgate.net This final step is thought to occur via hydrolysis. researchgate.netccspublishing.org.cn It has been noted that f6A is unstable in aqueous solutions and can rapidly hydrolyze to adenosine. ccspublishing.org.cn While FTO catalyzes the oxidation of m6A to hm6A and then to f6A, the subsequent conversion of f6A to adenosine is a key step in reversing the initial methylation. researchgate.net The lability of the formyl group under certain conditions, such as the basic conditions used during alkaline phosphatase digestion in laboratory settings, may contribute to this hydrolysis. researchgate.netnih.gov

Potential Enzymatic Activities Beyond FTO in f6A Metabolism

Currently, the fat mass and obesity-associated (FTO) protein is the primary enzyme known to be involved in the metabolism of N6-formyladenosine (f6A), specifically in its formation from N6-methyladenosine (m6A). ijbs.comnih.govnih.govresearchgate.netnih.gov While FTO catalyzes the sequential oxidation of m6A to N6-hydroxymethyladenosine (hm6A) and then to f6A, there is limited direct evidence for other enzymes that specifically act on f6A for its degradation or conversion. researchgate.netnih.gov The reversion of f6A to adenosine is thought to occur through hydrolysis, which may not necessarily be an enzyme-catalyzed process under all physiological conditions. researchgate.netnih.govccspublishing.org.cn The other known m6A demethylase, ALKBH5, directly converts m6A to adenosine without the formation of detectable intermediates like hm6A or f6A. ijbs.comoup.com Therefore, at present, the enzymatic landscape of f6A metabolism beyond the formative action of FTO remains an area for further investigation.

Cofactor Dependencies in f6A Enzymatic Transformations

The enzymatic generation of N6-formyladenosine (f6A) is intrinsically linked to the activity of the fat mass and obesity-associated (FTO) protein, a member of the AlkB family of non-heme iron and α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.netnih.gov The catalytic function of FTO, and consequently the oxidative transformation of N6-methyladenosine (m6A) into f6A, is critically dependent on the presence of specific cofactors. rsc.orgneb.com

The FTO protein catalyzes the oxidative demethylation of m6A through a sequential process that yields N6-hydroxymethyladenosine (hm6A) as an intermediate and f6A as a further oxidized product. nih.govmdpi.comresearchgate.net This reaction is absolutely dependent on the presence of Iron(II) (Fe(II)) and α-ketoglutarate (α-KG), also known as 2-oxoglutarate (2-OG). researchgate.netneb.comresearchgate.net

Recent studies have elucidated that the binding of the nucleic acid substrate to FTO induces a conformational change in the bound α-KG. pnas.org This "conformational switch" makes the Fe(II) center more accessible to molecular oxygen, thereby activating the enzyme for catalysis. pnas.org The concentration of α-KG can influence FTO activity, although FTO's affinity for α-KG is quite high, with a reported Michaelis constant (Km) of 2.88 µM, suggesting it is not typically a rate-limiting factor under normal cellular conditions. mdpi.com In addition to Fe(II) and α-KG, the enzyme requires ascorbate (B8700270) (Vitamin C) for optimal activity, as it helps maintain the iron cofactor in its reduced Fe(II) state, which is essential for catalysis. scbt.comxmu.edu.cnbiorxiv.org

Comparative Analysis with Other Adenosine Demethylases (e.g., ALKBH5, ALKBH3)

The FTO protein is one of nine human members of the AlkB homolog (ALKBH) family, which all share a conserved double-stranded β-helix (DSBH) fold that houses the catalytic machinery. nih.govnih.govnih.gov However, despite structural similarities and a shared dependency on Fe(II) and α-KG, key differences exist between FTO and other adenosine demethylases like ALKBH5 and ALKBH3, particularly in their substrate specificity and catalytic mechanism. nih.govnih.gov

FTO vs. ALKBH5: ALKBH5 is the other major m6A demethylase in mammals. nih.govrsc.org Like FTO, it is an Fe(II)/α-KG-dependent dioxygenase that removes the methyl group from m6A in RNA. uniprot.orgnih.gov A primary distinction lies in their catalytic output. While FTO catalyzes a stepwise oxidation producing stable hm6A and f6A intermediates, ALKBH5 performs a direct demethylation of m6A to adenosine, with the concomitant release of formaldehyde. researchgate.netnih.gov ALKBH5 does not produce detectable hm6A or f6A intermediates. researchgate.net

Furthermore, their substrate preferences show subtle but important differences. FTO has a broader substrate scope, acting on m6A, N6,2′-O-dimethyladenosine (m6Am), and even N1-methyladenosine (m1A) in various RNA species, as well as certain methylated bases in single-stranded DNA (ssDNA). neb.commdpi.compnas.org In contrast, ALKBH5 exhibits a stricter substrate preference, acting almost exclusively on m6A in single-stranded RNA (ssRNA). nih.gov These differences in substrate recognition and catalytic mechanism are attributed to structural variations, particularly within the nucleotide recognition loops (NRLs) that line the active site. nih.govrsc.org

FTO vs. ALKBH3: ALKBH3 is also an Fe(II)/α-KG-dependent dioxygenase, but its primary function and substrates differ significantly from those of FTO and ALKBH5. nih.govresearchgate.net ALKBH3 is primarily known as a DNA/RNA repair enzyme that targets different types of methylation, namely N1-methyladenine (m1A) and N3-methylcytosine (m3C) in single-stranded nucleic acids. nih.govuniprot.org While FTO can also demethylate m1A, ALKBH3 is considered a major "eraser" for this specific modification. nih.govaacrjournals.org Mutation of key amino acid residues in the ALKBH3 active site can switch its substrate selectivity from m1A to m6A, highlighting how subtle structural changes dictate the distinct functions among ALKBH family members. nih.gov

Interactive Data Tables

Table 1: Comparison of Adenosine Demethylases

| Feature | FTO (Fat mass and obesity-associated protein) | ALKBH5 (AlkB Homolog 5) | ALKBH3 (AlkB Homolog 3) |

|---|---|---|---|

| Enzyme Family | Fe(II)/α-KG-dependent dioxygenase nih.govnih.gov | Fe(II)/α-KG-dependent dioxygenase nih.govuniprot.org | Fe(II)/α-KG-dependent dioxygenase nih.govresearchgate.net |

| Cofactors | Fe(II), α-Ketoglutarate, Ascorbate researchgate.netneb.comscbt.com | Fe(II), α-Ketoglutarate, Ascorbate nih.govbiorxiv.orgiastate.edu | Fe(II), α-Ketoglutarate, Ascorbate xmu.edu.cnuniprot.orgplos.org |

| Primary Substrates | m6A, m6Am, m1A in RNA; m3T in ssDNA neb.commdpi.com | m6A in ssRNA researchgate.netnih.gov | m1A, m3C in ssRNA and ssDNA nih.govuniprot.org |

| Catalytic Products | A, N6-hydroxymethyladenosine (hm6A), N6-formyladenosine (f6A) rsc.orgnih.gov | Adenosine (A), Formaldehyde researchgate.netnih.gov | Adenine, Cytosine, Formaldehyde researchgate.net |

| Catalytic Mechanism | Stepwise oxidation rsc.orgresearchgate.net | Direct demethylation researchgate.netnih.gov | Direct demethylation researchgate.net |

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | f6A |

| N6-Methyladenosine | m6A |

| N6-Hydroxymethyladenosine | hm6A |

| N1-Methyladenine / N1-methyladenosine | m1A |

| N3-Methylcytosine | m3C |

| N6,2′-O-dimethyladenosine | m6Am |

| Iron(II) | Fe(II) |

| α-Ketoglutarate / 2-Oxoglutarate | α-KG / 2-OG |

| Succinate | |

| Ascorbate / Vitamin C | |

| Adenosine | A |

Cellular Presence, Localization, and Dynamics of N6 Formyl Adenosine

Detection and Quantification of f6A in Mammalian RNA

The identification and measurement of f6A within the vast and complex pool of cellular RNA have been made possible through advanced analytical techniques. These methods have been crucial in establishing the existence and physiological relevance of this modification.

Presence of f6A in Messenger RNA (mRNA) from Human Cells and Mouse Tissues

N6-formyladenosine has been successfully detected in messenger RNA (mRNA) isolated from both human cells and various mouse tissues. nih.govsquarespace.comresearchgate.net This discovery positions f6A, alongside its precursor N6-methyladenosine (m6A) and the intermediate N6-hydroxymethyladenosine (hm6A), as a product of oxidative RNA demethylation. nih.govsquarespace.comresearchgate.netcapes.gov.br The enzyme responsible for this process is the fat mass and obesity-associated (FTO) protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govsquarespace.comcapes.gov.br

Initial observations using MALDI-TOF mass spectrometry on m6A-containing RNA oligonucleotides treated with FTO revealed the formation of f6A. squarespace.com Subsequent, more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses have confirmed the presence of f6A in mRNA from human cell lines, such as HeLa cells, and in tissues from mice, including the liver. researchgate.netresearchgate.net These findings underscore that f6A is not merely a laboratory artifact but a naturally occurring modification within mammalian mRNA.

| Organism/Cell Type | Tissue/Cell Line | RNA Type | Detection Method |

|---|---|---|---|

| Human | HeLa Cells | mRNA | LC-MS/MS |

| Mouse | Liver | mRNA | LC-MS/MS |

Reported Half-Life and Stability of f6A under Physiological Conditions

The stability of f6A is a critical factor in its potential to exert biological functions. Studies have shown that both f6A and its precursor, hm6A, are relatively stable under physiological conditions. nih.govsquarespace.com In a neutral buffered solution at 37°C, f6A exhibits a half-life of approximately 3 hours (188 ± 18 minutes). squarespace.com This is comparable to the average half-life of many mammalian mRNAs, suggesting that f6A can persist long enough within a cell to potentially influence RNA-protein interactions and other cellular processes. squarespace.comroyalsocietypublishing.org The relatively long half-life of f6A supports the hypothesis that it may have functional roles beyond being a simple intermediate in the demethylation of m6A. squarespace.com

Subcellular Distribution of N6-Formyladenosine

The location of f6A-modified RNA within the cell is a key determinant of its function. The distribution between the nucleus and the cytoplasm points to its involvement in various stages of RNA metabolism.

Nuclear vs. Cytoplasmic Localization of f6A-Modified RNA

The enzymatic machinery responsible for the generation of f6A, primarily the FTO protein, is known to be localized in both the nucleus and the cytoplasm. scienceopen.com In the nucleus, FTO preferentially acts on internal m6A in poly(A) RNA. scienceopen.com Given that f6A is a product of FTO-mediated oxidation of m6A, it is inferred that f6A is generated on RNA within the nucleus. frontiersin.orgnih.gov

A proposed model suggests a dynamic regulation where nascently transcribed RNA is methylated to m6A and subsequently oxidized to hm6A and f6A in the nucleus. researchgate.net These modified RNAs are then processed and exported to the cytoplasm. researchgate.net Once in the cytoplasm, the specific modifications on the mRNA, including f6A, could potentially recruit or repel different protein factors, thereby affecting mRNA metabolism, such as translation and decay. researchgate.net While FTO also exists in the cytoplasm, its activity there is directed towards both internal m6A and other modifications. scienceopen.com The presence of f6A-modified RNA is therefore expected in both cellular compartments, with its generation primarily occurring in the nucleus before its export and subsequent functional roles in the cytoplasm.

Potential for f6A Presence in Other RNA Species (e.g., tRNA, rRNA, non-coding RNAs)

While the initial discoveries of f6A were in mRNA, the substrate scope of the FTO enzyme suggests that f6A could also be present in other types of RNA. nih.govsquarespace.comresearchgate.netcapes.gov.br N6-methyladenosine, the precursor to f6A, is a widespread modification found not only in mRNA but also in non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs). glenresearch.comelsevier.es

The FTO protein itself has been shown to demethylate m6A in various RNA species, including U6 small nuclear RNA (snRNA) and N1-methyladenosine (m1A) in transfer RNA (tRNA). scienceopen.comfrontiersin.org This broad substrate specificity of FTO implies that the formation of f6A is not necessarily restricted to mRNA. It is plausible that f6A could be generated on any RNA molecule that contains m6A and is accessible to FTO. Therefore, future research may reveal the presence and functional significance of f6A in tRNA, ribosomal RNA (rRNA), and various classes of ncRNAs. nih.gov

Dynamic Regulation of f6A Levels in Response to Cellular Stimuli

The levels of f6A are not static but are likely to be dynamically regulated in response to various cellular signals and stresses. This dynamic nature is a hallmark of regulatory RNA modifications. The reversible nature of m6A, mediated by "writer" (methyltransferase) and "eraser" (demethylase) enzymes like FTO, allows for rapid changes in the epitranscriptomic landscape. glenresearch.com

Environmental Stress Responses and f6A Modulations

The dynamic regulation of RNA modifications is a critical component of cellular responses to environmental stress. While direct studies quantifying f6A levels under various stress conditions are still emerging, the role of its generating enzyme, FTO, in stress responses is well-documented. The activity of FTO is known to be modulated by cellular stress, suggesting that the levels of its products, including f6A, are also likely to be dynamically regulated. ijbs.com

The m6A modification itself is implicated in a wide array of stress responses, including heat shock, DNA damage, and oxidative stress. frontiersin.org The FTO protein, by removing m6A marks, plays a crucial role in fine-tuning the expression of stress-response genes. ijbs.com For instance, in response to amino acid starvation, the m6A-regulated translation of stress-related transcripts like ATF4 is influenced by FTO activity. researchgate.net Given that f6A is a product of FTO's oxidative activity on m6A, it is plausible that f6A formation is a component of the integrated stress response. squarespace.comresearchgate.net The presence of f6A could serve as a distinct molecular signal, potentially recruiting different sets of RNA-binding proteins that are not recognized by m6A "readers" like the YTHDF family of proteins. nih.gov This could, in turn, modulate the stability, translation, or localization of specific mRNAs to facilitate cellular adaptation and survival under adverse conditions. nih.gov

| Enzyme/Modification | Stress Condition | Organism/Cell Type | Observed Effect |

| FTO | Amino Acid Starvation | Human Cells | Regulates translation of stress-response proteins like ATF4. researchgate.net |

| FTO | Hypoxia | Human Cancer Cells | Influences the expression of genes related to cell proliferation and differentiation. ijbs.com |

| m6A | Heat Shock | Eukaryotic Cells | m6A modification plays a crucial role in the heat shock response. frontiersin.org |

| m6A | DNA Damage | Eukaryotic Cells | The m6A pathway is involved in the DNA damage response. frontiersin.org |

Developmental Stages and f6A Dynamics

Epigenetic and epitranscriptomic modifications, including RNA methylation, play pivotal roles in regulating gene expression during embryonic development and cell differentiation. ijbs.comxiahepublishing.com The m6A modification is known to be dynamically regulated throughout development, with its levels increasing significantly in the brain from the embryonic stage to adulthood in mice. The enzymes that write, erase, and read m6A marks are essential for the proper differentiation of various cell types, including hematopoietic and neuronal stem cells. ijbs.com

As a product of the m6A eraser FTO, the dynamics of f6A are intrinsically linked to these developmental processes. squarespace.comijbs.com The confirmed presence of f6A in mouse liver tissue provides in vivo evidence of its existence within a developed mammalian organ. researchgate.netresearchgate.net The FTO-mediated demethylation pathway, which produces f6A, is critical for processes such as adipogenesis and the differentiation of hematopoietic stem cells. ijbs.com

The generation of f6A from m6A by FTO introduces another layer of regulatory potential. nih.gov It has been proposed that the formation of the relatively stable f6A intermediate could create a time window for the modified RNA to be processed or transported differently before its eventual demethylation, thereby preventing immediate re-methylation. nih.gov This "delayed reversible model" suggests that f6A could act as a marker for nascent or recently processed RNA, potentially influencing RNA-protein interactions and, consequently, gene expression regulation during specific developmental windows. nih.gov While the precise functions and dynamics of f6A during development are still under investigation, its origin from the developmentally crucial m6A pathway points to its likely importance in these fundamental biological processes. nih.govijbs.com

| Compound | Detected In | Method of Detection |

| N6-Formyl-adenosine (f6A) | mRNA from HeLa cells | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |

| This compound (f6A) | mRNA from mouse liver | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |

| N6-hydroxymethyladenosine (hm6A) | mRNA from HeLa cells | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |

| N6-hydroxymethyladenosine (hm6A) | mRNA from mouse liver | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net |

Molecular Mechanisms and Interactions of N6 Formyl Adenosine

Effects of f6A on RNA Structure and Conformation

The introduction of a formyl group at the N6 position of adenosine (B11128), replacing a methyl group (in m6A) or a hydrogen atom (in adenosine), is predicted to have substantial effects on the local RNA structure. This chemical alteration changes the size, polarity, and hydrogen bonding capacity of the nucleobase.

Theoretical and Computational Modeling of f6A-Modified RNA

Computational studies and molecular modeling have provided initial insights into the structural consequences of the f6A modification, primarily in the context of its interaction with the FTO enzyme.

Conformational Dynamics: Molecular dynamics simulations have been employed to model the binding of f6A within the active site of enzymes. researchgate.net These models are crucial for understanding the catalytic mechanism of FTO, which sequentially oxidizes m6A to hm6A and then to f6A. mdpi.com

Nucleobase Geometry: The formyl group is bulkier and more polar than the methyl group of m6A. Theoretical calculations suggest that this change would influence the conformational preferences of the nucleoside, such as the syn versus anti orientation around the glycosidic bond, although specific studies on f6A-modified duplexes are limited. acs.org The altered geometry can affect base pairing and stacking interactions within an RNA helix.

Enzyme-Substrate Interactions: Modeling of f6A within the FTO active site reveals specific interactions that accommodate the oxidized modification. researchgate.net These simulations help explain the step-wise oxidation process and why f6A is formed as a product. pnas.org

Experimental Probing of RNA Structural Changes Induced by f6A

Direct experimental determination of the structure of an f6A-containing RNA duplex is not yet widely reported. However, the presence of f6A in cellular RNA has been confirmed through sensitive analytical techniques, and its impact on structure can be inferred from its influence on protein interactions.

Detection: The existence of f6A in vivo within mRNA from human cells and mouse tissues has been verified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This confirms that the modification is present long enough to potentially exert a biological function.

Inferred Structural Perturbation: The addition of the formyl group is expected to disrupt standard Watson-Crick base pairing and alter local RNA secondary structure. This concept, known as the "m6A-switch," where m6A alters RNA structure to modulate protein binding, is likely applicable to f6A as well. nih.govijbs.com The distinct chemical nature of the formyl group suggests it would create a unique structural context compared to both adenosine and m6A.

Influence of f6A on RNA-Protein Interactions

The chemical identity of a nucleotide modification is a primary determinant of its interaction with RNA-binding proteins (RBPs). The transformation of m6A to f6A creates a new interface for protein recognition, leading to a distinct set of interactions.

Modulation of RNA-Binding Protein Recognition

The presence of f6A is hypothesized to dynamically modulate interactions with RBPs. researchgate.net The formyl group introduces a polar, hydrogen-bond-accepting carbonyl oxygen, which presents a different surface for protein binding compared to the nonpolar methyl group of m6A. This could either block the binding of proteins that recognize adenosine or m6A, or recruit a novel set of proteins that specifically recognize f6A. This altered interaction landscape is thought to be a key mechanism by which f6A could regulate gene expression. researchgate.net

Interaction with m6A "Reader" Proteins or Other RNA Modifying Enzymes

A crucial aspect of f6A's function lies in its differential recognition by the well-characterized m6A "reader" proteins.

Repulsion of m6A Readers: Experimental evidence from pull-down assays has shown that the prominent m6A reader protein YTHDF2 does not recognize or bind to f6A-modified RNA. nih.gov This is a critical finding, as YTHDF proteins are key effectors that mediate the downstream functions of m6A, such as mRNA decay and translation modulation. preprints.orgresearchgate.netbiorxiv.org The inability of YTHDF2 to bind f6A suggests that the FTO-mediated oxidation of m6A to f6A effectively "erases" the m6A signal for this reader protein family.

Interaction with Modifying Enzymes: f6A is a direct product of the enzymatic activity of the FTO demethylase. neb.comnih.gov Kinetic studies show that FTO oxidizes m6A to hm6A, which is then more slowly converted to f6A. researchgate.net In contrast, the other known m6A demethylase, ALKBH5, appears to remove the methyl group directly without forming f6A or hm6A intermediates. tsinghua.edu.cn This distinction highlights different biochemical pathways for m6A removal with potentially different regulatory consequences.

| Modification | Interacting Protein | Interaction Type | Consequence |

| m6A | YTHDF1, YTHDF2, YTHDF3 | Reader Binding | Regulates translation, decay, localization researchgate.netnih.gov |

| m6A | IGF2BP1, IGF2BP2, IGF2BP3 | Reader Binding | Enhances mRNA stability and translation nih.gov |

| m6A | FTO | Enzyme (Eraser) | Oxidation to hm6A and f6A researchgate.netresearchgate.net |

| m6A | ALKBH5 | Enzyme (Eraser) | Direct demethylation to Adenosine tsinghua.edu.cn |

| f6A | YTHDF2 | Reader Protein | No Binding nih.gov |

| f6A | FTO | Enzyme (as product) | Product of m6A demethylation researchgate.net |

Impact of f6A on RNA Processing Pathways

The impact of f6A on RNA processing is an area of active investigation, with current understanding based on a proposed regulatory model stemming from its transient nature and altered protein interactions. The conversion of m6A to f6A is not instantaneous and the resulting f6A has a half-life of approximately 3 hours under physiological conditions, providing a time window for distinct regulatory events to occur. researchgate.net

A proposed model suggests that the FTO-mediated pathway provides a "delayed" mechanism for reversing m6A. researchgate.netnih.gov In this model:

A nascent RNA is methylated with m6A.

FTO oxidizes m6A to the transient intermediates hm6A and f6A.

During this intermediate state, the RNA is not recognized by m6A readers like YTHDF2, thus escaping pathways such as m6A-mediated degradation. nih.gov

This transient state may allow the RNA to be processed differently, for example, by avoiding re-methylation or by being exported from nuclear speckles where methyltransferases are concentrated. researchgate.net

It is also speculated that f6A could serve as a unique marker to recruit a different set of RBPs, thereby influencing RNA processing events like alternative splicing or stability, though direct evidence for specific f6A-binding effectors is still emerging. nih.govfrontiersin.org

While m6A itself is known to influence alternative splicing and 3'-end processing, partly through the action of FTO, the specific contribution of the f6A intermediate to these processes is a subject for future research. oup.comnih.gov

Influence on mRNA Transport and Localization

The process of m6A demethylation is intrinsically linked to the regulation of mRNA export from the nucleus to the cytoplasm. nih.govfrontiersin.orgmdpi.com The demethylase ALKBH5, which directly converts m6A to adenosine, has been shown to significantly impact mRNA export and the assembly of mRNA processing factors in nuclear speckles. researchgate.net Similarly, the FTO-mediated pathway, which produces f6A, is thought to play a crucial role in the transport and localization of mRNA.

A "delayed reversible model" has been proposed to explain the specific role of the transient f6A modification in this process. squarespace.comresearchgate.net Both hm6A and f6A are metastable, with a half-life of approximately three hours under physiological conditions before they hydrolyze to adenosine. frontiersin.orgcapes.gov.brresearchgate.net This slow decomposition, relative to the speed of cellular transport processes, creates a critical time window. squarespace.comresearchgate.net This window may allow the f6A-modified mRNA to be exported from nuclear speckles—the site of m6A methylation—thus preventing its immediate re-methylation at the same locus. squarespace.comresearchgate.net

This model suggests that the conversion to f6A acts as a commitment step, marking a transcript for export and preventing it from re-entering the nuclear methylation cycle. Once in the cytoplasm, the specific modification (m6A, hm6A, or f6A) on an mRNA could then influence its subsequent fate by recruiting or repelling different cytoplasmic protein factors. squarespace.com

| Demethylase | Mechanism | Intermediates | Proposed Impact on mRNA Transport |

| FTO | Stepwise oxidation | N6-hydroxymethyladenosine (hm6A), N6-formyladenosine (f6A) nih.govnih.gov | Creates a time-delayed demethylation, allowing f6A-marked RNA to be exported from the nucleus before hydrolysis, preventing re-methylation. squarespace.comresearchgate.net |

| ALKBH5 | Direct demethylation | None detected nih.gov | Directly reverses m6A, which significantly affects mRNA export and assembly of processing factors. researchgate.net |

Role of f6A in RNA Stability and Degradation

The stability of an mRNA molecule is a key determinant of its protein-coding potential and is tightly regulated. The m6A modification plays a dual role in this process, acting as a signal for either degradation or stabilization depending on the specific "reader" protein it recruits. frontiersin.orgelsevier.es The most well-characterized pathway involves the YTHDF2 reader protein, which recognizes m6A-marked transcripts and recruits the CCR4-NOT deadenylase complex to initiate mRNA decay. nih.govoup.com

The formation of f6A by the FTO enzyme fundamentally alters this pathway. Crucially, research indicates that the oxidized derivatives hm6A and f6A are not recognized by m6A-binding proteins like YTHDF2. squarespace.com Therefore, the conversion of m6A to f6A effectively erases the primary degradation signal. frontiersin.org This act of removing the methyl group means the original m6A site can no longer be identified by decay-promoting reader proteins. frontiersin.org

This suggests a primary role for f6A formation in the transient stabilization of mRNA. By converting an m6A mark to an f6A mark, the FTO enzyme can shield a transcript from YTHDF2-mediated degradation. This protection is temporary, lasting until the f6A modification naturally hydrolyzes into a final, unmodified adenosine. nih.govfrontiersin.org This transient stability may provide a window of opportunity for the mRNA to be translated or relocated before its ultimate degradation, adding another layer of temporal control to gene expression.

| Modification | Reader Protein Interaction | Effect on RNA Stability |

| N6-methyladenosine (m6A) | Binds YTHDF2 , which recruits decay machinery. nih.govoup.com Binds IGF2BPs , which can protect mRNA from degradation. elsevier.es | Can lead to degradation or stabilization depending on the reader. |

| N6-formyladenosine (f6A) | Not recognized by YTHDF2. squarespace.com | Prevents YTHDF2-mediated degradation, leading to transient stabilization of the transcript. frontiersin.org |

Biological Implications and Functional Roles of N6 Formyl Adenosine

Contribution of f6A to Gene Expression Regulation

The presence of f6A within an RNA molecule can profoundly influence its fate and function, thereby regulating gene expression at multiple levels.

The primary mechanism through which f6A exerts its regulatory effects is by modulating the interactions between RNA and RNA-binding proteins (RBPs). researchgate.netcapes.gov.brrepec.orgrsc.org The m6A modification is recognized by a specific set of "reader" proteins, such as those belonging to the YTH domain family (e.g., YTHDF1, YTHDF2), which then determine the downstream processing of the mRNA molecule. researchgate.net

The oxidation of m6A to hm6A and f6A introduces additional oxygen groups that can interfere with the binding of these m6A readers. nih.govresearchgate.net This altered recognition can impact numerous post-transcriptional events, including:

mRNA Stability: By disrupting the binding of stabilizing or destabilizing reader proteins, the f6A modification can alter the half-life of an mRNA transcript. mdpi.com

Splicing: The presence of f6A can influence the recruitment of splicing factors, leading to changes in alternative splicing patterns and the production of different protein isoforms from a single gene. nih.gov

Nuclear Export: The export of mRNA from the nucleus to the cytoplasm is a tightly regulated process that can be influenced by m6A readers; modification to f6A can thus affect the efficiency of this transport. mdpi.comnih.gov

Translation: By affecting the recruitment of translation initiation factors or other regulatory proteins, f6A can enhance or suppress the translation of mRNA into protein. researchgate.netmdpi.comspandidos-publications.com

This multi-faceted regulation underscores the integral role of f6A as an intermediate in a sophisticated system that fine-tunes gene expression.

Table 1: Key Factors in f6A-Mediated Gene Regulation

| Factor | Type | Role in f6A Pathway | Consequence for Gene Expression |

|---|---|---|---|

| N6-methyladenosine (m6A) | RNA Modification | Precursor to f6A. | Recruits "reader" proteins to regulate RNA fate. |

| FTO Protein | Enzyme ("Eraser") | Catalyzes the oxidation of m6A to hm6A and then to f6A. researchgate.netresearchgate.net | Initiates the demethylation process, creating transient f6A signals. |

| N6-formyladenosine (f6A) | RNA Modification | Transient intermediate in m6A demethylation. nih.gov | Modulates binding of "reader" proteins, altering RNA processing. researchgate.netcapes.gov.br |

| YTH-family Proteins | RBP ("Reader") | Bind to m6A to execute downstream functions. | Binding may be hindered by f6A, changing mRNA stability or translation. nih.govresearchgate.net |

Beyond its role in modulating RBP binding, f6A has been proposed to function as a chemical marker for nascent, or newly synthesized, RNA. researchgate.net This hypothesis is based on the kinetics of the FTO-mediated demethylation process, often described as a "delayed model." researchgate.net

According to this model, m6A is converted to hm6A and f6A on newly transcribed RNA. researchgate.net However, the subsequent, spontaneous hydrolysis of these intermediates back to adenosine (B11128) is a relatively slow process. researchgate.net Both hm6A and f6A exhibit a half-life of approximately three hours under physiological conditions. squarespace.comcapes.gov.brrepec.orgresearchgate.netfrontiersin.org This rate is slower than other cellular processes like the diffusion and export of RNA from the nucleus, which helps prevent the immediate re-methylation of the adenosine base. researchgate.net The transient existence of f6A thus provides a temporal window, effectively tagging recently transcribed RNA molecules and distinguishing them from older transcripts.

Table 2: Properties of f6A as a Nascent RNA Marker

| Property | Description | Implication |

|---|---|---|

| Transient Nature | f6A is an unstable intermediate in an enzymatic reaction. researchgate.net | Its presence indicates recent FTO activity on a transcript. |

| Defined Half-Life | Has a half-life of approximately 3 hours in physiological conditions. squarespace.comrepec.orgfrontiersin.org | Provides a specific timeframe for identifying recently modified RNA. |

| Delayed Conversion | The final conversion to adenosine is slower than RNA export. researchgate.net | Allows the f6A mark to persist as the RNA is processed and transported. |

Functional Linkages within Cellular Processes

The regulatory capacity of the m6A/f6A pathway links it to fundamental cellular programs, including differentiation, metabolism, and responses to stress. The dynamic control over gene expression afforded by this modification is crucial for orchestrating complex cellular behaviors.

The process of cellular differentiation requires precise, coordinated changes in gene expression to guide a cell toward a specific fate. The m6A modification pathway, including the generation of f6A by the FTO enzyme, is a key regulator of these decisions. doi.orgspandidos-publications.comcas.cz It is essential for the proper development of embryonic stem cells and for their differentiation into various lineages. spandidos-publications.com

Studies have demonstrated that the cellular levels of the FTO protein, and thus the potential for f6A formation, change significantly during induced differentiation processes such as cardiomyogenesis and neuroectodermal differentiation. cas.cz This suggests that the dynamic regulation of m6A demethylation is required to control the expression of specific genes that drive cell fate programs. cas.cz

A well-established functional role for the FTO enzyme is in the regulation of metabolism, particularly adipogenesis—the process by which precursor cells differentiate into adipocytes, or fat cells. researchgate.netfrontiersin.orgfrontiersin.org FTO-mediated demethylation, which inherently involves the production of f6A, influences the expression and splicing of key adipogenic regulatory genes. tandfonline.comfrontiersin.org For instance, FTO has been shown to control the splicing of RUNX1T1, a transcriptional co-repressor involved in adipogenesis, thereby modulating fat cell formation. tandfonline.com The formation of f6A is therefore mechanistically linked to the regulation of lipid metabolism and related cellular processes. frontiersin.orgnih.gov

Cells must constantly adapt to environmental and internal stressors. This adaptation requires a rapid and fine-tuned reprogramming of gene expression, a process where epitranscriptomic modifications play a vital role. cas.cz The reversible nature of the m6A/f6A pathway provides a mechanism for cells to quickly modulate the stability and translation of specific mRNAs in response to stress. cas.cz By dynamically altering the epitranscriptomic landscape, cells can adjust their proteome to cope with challenging conditions and maintain homeostasis. cas.czcell-stress.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N6-Formyladenosine | f6A |

| N6-methyladenosine | m6A |

| N6-hydroxymethyladenosine | hm6A |

| Adenosine | A |

Immune System Modulation

The reversible nature of m6A modification, which involves the formation of N6-formyladenosine, is crucial for the proper functioning of the immune system. The enzyme responsible for the oxidative demethylation of m6A to adenosine, via N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine intermediates, is the fat mass and obesity-associated (FTO) protein. ijbs.comnih.govfrontiersin.org This enzymatic process is integral to regulating the expression of genes that govern immune cell development, differentiation, and function. frontiersin.orguu.nl

Dysregulation of the m6A modification process has been implicated in the pathogenesis of autoimmune diseases. nih.govuu.nlnih.gov The balance maintained by methyltransferases and demethylases like FTO is essential for immune tolerance and preventing aberrant immune responses. uu.nl Research has indicated that m6A modifications can modulate the expression of key molecules in both innate and adaptive immunity, such as cytokines and cell surface receptors. uu.nl For instance, m6A modification has been shown to be involved in the activation of CD4+ T cells and the modulation of Tumor Necrosis Factor (TNF) expression in both T lymphocytes and monocytes. uu.nl

Furthermore, the m6A regulatory network participates in the tumor antigen-specific immune response by modulating the translation efficiency of certain proteins in dendritic cells. ijbs.com The ability of some viruses to evade immune surveillance has been linked to lower levels of m6A modification, suggesting that the cellular machinery that recognizes these modifications is a component of the immune system's ability to detect and respond to pathogens. ijbs.com Targeting the proteins that regulate m6A modifications, and thus the production of intermediates like N6-formyladenosine, is being explored as a potential therapeutic strategy for autoimmune diseases and viral infections. uu.nl

Association with Pathophysiological Conditions (Mechanistic Insights)

The formation of N6-formyladenosine as a transient intermediate in FTO-mediated RNA demethylation is a critical step in pathways that are often dysregulated in various diseases. The following sections explore the mechanistic links between N6-formyladenosine and specific pathophysiological conditions.

The connection between the FTO gene and obesity is well-documented, and the enzymatic activity of the FTO protein, which produces N6-formyladenosine, is central to this association. nih.govfrontiersin.org The FTO protein's role in demethylating m6A influences adipogenesis, the process by which fat cells develop. frontiersin.orgsciopen.com

Research has shown that FTO's demethylase activity is necessary for preadipocyte differentiation. nih.gov By removing methyl groups from specific mRNA transcripts, FTO regulates the expression of genes crucial for adipogenesis. frontiersin.orgsciopen.com For example, FTO has been shown to control the exon splicing of the adipogenic regulator RUNX1 partner transcriptional co-repressor 1 (RUNX1T1), thereby modulating fat cell development. nih.gov

Obesity is often characterized by a state of chronic low-grade inflammation, and the FTO pathway is implicated in this process. frontiersin.orgnih.gov Excess adipose tissue can lead to the infiltration of immune cells and the secretion of pro-inflammatory cytokines. nih.gov The FTO gene has been linked to the expression of inflammatory markers, suggesting a role for its enzymatic activity, and by extension the formation of N6-formyladenosine, in the inflammatory aspects of obesity. frontiersin.orgnih.gov

| Key Process | Role of FTO-mediated Demethylation (involving f6A formation) | Associated Molecules/Pathways | Reference |

|---|---|---|---|

| Adipogenesis | Required for preadipocyte differentiation and regulation of fat deposition. | RUNX1T1, PPARγ, C/EBPβ | frontiersin.orgsciopen.comnih.gov |

| Inflammation | Promotes an inflammatory profile in adipose tissue. | Pro-inflammatory cytokines (e.g., IL-6) | nih.govfrontiersin.org |

| Lipid Metabolism | Inhibits lipolysis and damages lipid utilization in skeletal muscle. | IRX3, Leptin pathway, PPARβ/δ, AMPK | sciopen.com |

The reversible m6A modification, with N6-formyladenosine as an intermediate, plays a significant role in the development and progression of cancer. elsevier.esd-nb.infotandfonline.com The dysregulation of m6A "writers," "erasers" like FTO, and "readers" can lead to aberrant gene expression that promotes tumorigenesis. elsevier.esspandidos-publications.comfrontiersin.org

FTO has been identified as an oncogene in several cancers, including acute myeloid leukemia (AML) and glioblastoma. d-nb.info Its demethylase activity, which generates N6-formyladenosine, can lead to the altered expression of key cancer-related genes. d-nb.info For instance, in AML, FTO has been shown to target transcripts of genes like ASB2 and RARA, promoting leukemic cell growth and inhibiting differentiation. spandidos-publications.com In hepatocellular carcinoma (HCC), FTO-mediated demethylation of pyruvate (B1213749) kinase M2 (PKM2) mRNA promotes its translation, contributing to tumor progression. d-nb.info

The process of epithelial-mesenchymal transition (EMT), a key step in cancer metastasis, is also influenced by m6A modifications. ijbs.comd-nb.info Increased m6A levels are observed during EMT, and these modifications can regulate genes involved in cell invasion and adhesion. ijbs.com The FTO protein has been found to regulate pathways related to angiogenesis, another critical process in tumor growth. ijbs.com The complex interplay between m6A regulators and cancer-related pathways underscores the importance of the entire demethylation process, including the transient formation of N6-formyladenosine. d-nb.infofrontiersin.org

| Cancer Type | Mechanistic Role of FTO/m6A Pathway (involving f6A) | Key Target Genes/Pathways | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Promotes leukemogenesis and inhibits cell differentiation. | ASB2, RARA | d-nb.infospandidos-publications.com |

| Hepatocellular Carcinoma (HCC) | Stimulates demethylation of PKM2 mRNA to promote tumor progression. | PKM2 | d-nb.info |

| Breast Cancer | Contributes to breast cancer stem cell formation under hypoxia. | NANOG | d-nb.info |

| Various Cancers | Regulates epithelial-mesenchymal transition (EMT) and angiogenesis. | SNAIL, TGF-β, EGFR-related pathways | ijbs.comd-nb.info |

Emerging evidence indicates a link between m6A modifications and degenerative musculoskeletal diseases, which are often associated with aging and inflammation. mdpi.comfrontiersin.orgnih.govfrontiersin.org The dynamic regulation of m6A, involving enzymes like FTO that produce N6-formyladenosine, is crucial for the health of musculoskeletal tissues. frontiersin.orgfrontiersin.org

In osteoarthritis (OA), a common degenerative joint disease, abnormal m6A modifications have been observed in cartilage and synovial tissues. mdpi.comfrontiersin.orgnih.gov These alterations can affect the viability of chondrocytes (cartilage cells) and contribute to the inflammatory response within the joint. mdpi.comfrontiersin.org The FTO protein, through its demethylase activity, can influence the progression of OA. researchgate.netnih.gov For example, high expression of FTO in chondrocytes has been shown to affect the stability of certain transcripts, potentially slowing the onset of OA. nih.gov

The m6A-regulated cell death (RCD) axis, which includes processes like apoptosis, plays a significant role in the pathology of musculoskeletal disorders. mdpi.comresearchgate.net The FTO-mediated pathway can influence these cell death processes, thereby impacting the course of diseases like OA and osteosarcoma. researchgate.net The inflammatory component of these disorders is also subject to regulation by m6A modifications, with pathways like NF-κB and MAPK being implicated. frontiersin.org

The role of N6-formyladenosine, as part of the FTO-mediated demethylation pathway, extends to a variety of other diseases. The fundamental nature of RNA modification means that its dysregulation can have widespread systemic effects.

Autoimmune diseases, as mentioned earlier, are a significant area of research in this context. nih.govuu.nlnih.gov Conditions like rheumatoid arthritis and systemic lupus erythematosus involve complex immune dysregulation where m6A modifications are thought to play a role. nih.govnih.gov The FTO-dependent demethylation process, which generates N6-formyladenosine, is a key regulatory node in these pathways. nih.gov

Advanced Research Methodologies for N6 Formyl Adenosine Detection and Analysis

Chemical Labeling and Derivatization Approaches

Chemical labeling strategies offer a powerful means to tag and enrich f6A-containing RNA fragments, facilitating their detection and mapping. These approaches often exploit the unique chemical reactivity of the formyl group.

The fat mass and obesity-associated (FTO) protein, an RNA demethylase, plays a central role in a prominent chemical labeling method for N6-methyladenosine (m6A), which can be conceptually extended to its oxidized derivatives. biorxiv.orgnih.govnih.govscispace.comresearchgate.net The FTO enzyme catalyzes the oxidation of m6A to N6-hydroxymethyladenosine (hm6A) and subsequently to N6-formyladenosine (f6A). biorxiv.orgnih.gov This enzymatic activity forms the basis of the m6A-selective chemical labeling (m6A-SEAL) technique. biorxiv.org

In m6A-SEAL, the FTO-generated hm6A, an unstable intermediate, is chemically trapped. biorxiv.org A dithiothreitol (DTT)-mediated thiol-addition reaction converts the unstable hm6A into a more stable N6-dithiolsitolmethyladenosine (dm6A). biorxiv.org This stabilized derivative can then be tagged with a biotin moiety, allowing for the enrichment of the original m6A-containing RNA fragments. researchgate.net While this method was developed for m6A, the principle of utilizing FTO's oxidative power to generate a chemically reactive intermediate is applicable. A similar strategy, termed f6A-SEAL, could theoretically be developed to specifically label f6A, potentially by optimizing reaction conditions to favor the formation and subsequent derivatization of f6A.

The key steps in the FTO-assisted labeling approach are summarized below:

| Step | Description | Key Reagents/Enzymes |

| 1. Oxidation | The FTO enzyme oxidizes m6A in RNA to the intermediate hm6A, which can be further oxidized to f6A. biorxiv.orgnih.gov | FTO protein |

| 2. Chemical Trapping | The unstable hm6A intermediate is reacted with a chemical agent to form a stable derivative. biorxiv.org | Dithiothreitol (DTT) |

| 3. Biotinylation | The stable derivative is labeled with biotin for subsequent enrichment. researchgate.net | Biotin-containing reagents |

| 4. Enrichment | Biotin-labeled RNA fragments are captured using streptavidin-coated beads. | Streptavidin beads |

| 5. Sequencing | The enriched RNA fragments are sequenced to identify the location of the original modification. | High-throughput sequencing |

Direct chemical derivatization of f6A represents another powerful strategy for its detection and analysis. This approach leverages the chemical reactivity of the formyl group to introduce bioorthogonal handles that can be used for subsequent labeling and enrichment.

One promising method involves the selective alkylation of the N6-formyl group. ccspublishing.org.cn This reaction can be performed under mild conditions and allows for the covalent attachment of various functional groups. ccspublishing.org.cn For instance, alkyl halides or sulfonates containing an alkyne functionality can be used to introduce a bioorthogonal alkyne handle onto the f6A residue. ccspublishing.org.cnccspublishing.org.cn This alkyne-tagged RNA can then be subjected to a "click reaction" with an azide-containing reporter molecule, such as a fluorescent dye or a biotin tag, for visualization or enrichment. ccspublishing.org.cn

This selective alkylation strategy offers several advantages:

Specificity: The reaction can be optimized to selectively target the N6-formyl group of adenosine (B11128).

Versatility: A wide range of functional groups can be introduced, enabling various downstream applications.

Mild Reaction Conditions: The alkylation can be carried out under conditions that preserve the integrity of the RNA molecule. ccspublishing.org.cn

The choice of alkylating agent is crucial for the success of this method. Propargyl bromide has been shown to be an effective reagent for introducing an alkyne group onto f6A. ccspublishing.org.cn The reaction proceeds efficiently and allows for the subsequent attachment of reporter molecules via click chemistry. ccspublishing.org.cn

High-Resolution Sequencing Technologies for Epitranscriptomic Mapping

High-throughput sequencing technologies have revolutionized the study of RNA modifications, enabling the transcriptome-wide mapping of these epigenetic marks. While methods specifically designed for f6A are still emerging, techniques developed for m6A can be adapted or used to indirectly infer the presence of f6A.

Methylated RNA immunoprecipitation sequencing (MeRIP-seq), also known as m6A-seq, is the most widely used method for mapping m6A across the transcriptome. cd-genomics.comillumina.comnih.govcd-genomics.comcd-genomics.comnih.govcd-genomics.com The principle of MeRIP-seq is based on the use of an antibody that specifically recognizes and binds to m6A. cd-genomics.comillumina.comcd-genomics.comcd-genomics.com

The general workflow for MeRIP-seq involves the following steps:

RNA Fragmentation: Total RNA is chemically fragmented into smaller pieces, typically around 100-200 nucleotides in length. nih.gov

Immunoprecipitation: The fragmented RNA is incubated with an m6A-specific antibody, which binds to the m6A-containing fragments. cd-genomics.comillumina.comcd-genomics.com

Enrichment: The antibody-bound RNA fragments are captured using protein A/G magnetic beads.

Library Preparation and Sequencing: The enriched RNA fragments are then used to construct a sequencing library, which is subsequently sequenced using high-throughput sequencing platforms. nih.gov

By comparing the sequencing data from the immunoprecipitated sample to a non-enriched input control, regions of the transcriptome that are enriched for m6A can be identified as "peaks". nih.govyoutube.com

Since f6A is an oxidation product of m6A, MeRIP-seq could potentially be used to indirectly infer the presence of f6A. For instance, a decrease in an m6A peak under certain conditions might suggest its conversion to f6A. However, this is an indirect and often unreliable inference, as the antibody's cross-reactivity with f6A is generally not well-characterized and other factors can influence m6A levels. Therefore, while MeRIP-seq provides a global view of the m6A landscape, it is not a direct method for f6A mapping. nih.gov

Enzyme-assisted sequencing methods offer an alternative to antibody-based approaches and can provide single-nucleotide resolution. One such technique is evolved TadA-assisted N6-methyladenosine sequencing (eTAM-seq). trilinkbiotech.comnih.govrna-seqblog.com This method utilizes a hyperactive variant of the TadA adenosine deaminase enzyme, which selectively converts unmethylated adenosines (A) into inosines (I). trilinkbiotech.comnih.gov Inosine is then read as guanosine (G) during reverse transcription and subsequent sequencing. trilinkbiotech.com Consequently, m6A sites, which are resistant to the deaminase, are identified as remaining adenosines in the sequencing data. trilinkbiotech.comnih.govrna-seqblog.com An updated version, eTAM-seq-v2, employs an even more efficient adenosine deaminase, TadA8r, which improves the fidelity of m6A detection. biorxiv.orgbiorxiv.org

The adaptability of eTAM-seq or similar deaminase-based sequencing (AD-seq) approaches for the direct detection of f6A would depend on the substrate specificity of the deaminase enzyme. If a deaminase could be engineered to specifically recognize and deaminate f6A while leaving other adenosine modifications untouched, it could form the basis of a powerful tool for f6A mapping at single-nucleotide resolution. Alternatively, if f6A is resistant to a deaminase that acts on A and m6A, its presence could be inferred. However, the development and validation of such an enzyme-assisted method specifically for f6A is a subject for future research.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that is well-suited for the detection and quantification of modified nucleosides, including f6A. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. plos.orgplos.org

In this method, RNA is first enzymatically digested into individual nucleosides. The resulting mixture of nucleosides is then separated by liquid chromatography, and the eluting compounds are introduced into a mass spectrometer. The mass spectrometer first ionizes the nucleosides and then separates them based on their mass-to-charge ratio (m/z).

For the specific detection of f6A, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically employed. This involves selecting the precursor ion corresponding to f6A (e.g., [M+H]+ at m/z 296.1) and then monitoring for a specific fragment ion that is produced upon collision-induced dissociation (e.g., m/z 164.1). researchgate.netrsc.org This highly specific mass transition allows for the unambiguous identification and quantification of f6A even in complex biological samples. researchgate.net

It is important to note that f6A is relatively unstable in aqueous solutions, with a half-life of approximately 3 hours under physiological conditions. chromatographyonline.comresearchgate.net This instability must be taken into account during sample preparation and analysis to ensure accurate quantification.

The table below summarizes the characteristic mass transitions used for the LC-MS/MS analysis of f6A and related compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine (A) | 267.9 | 136.1 |

| N6-methyladenosine (m6A) | 282.1 | 150.1 |

| N6-hydroxymethyladenosine (hm6A) | 298.1 | 136.0 |

| N6-formyladenosine (f6A) | 296.1 | 164.1 |

Data compiled from multiple sources. plos.orgplos.orgresearchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for f6A Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the definitive identification and quantification of f6A in RNA. biorxiv.org This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

The process typically begins with the isolation of total RNA or messenger RNA (mRNA) from cells or tissues. To ensure the stability of the f6A modification, which can be sensitive to degradation, sample handling protocols are optimized, often eliminating heating steps. nih.gov The purified RNA is then enzymatically digested into individual nucleosides. A common digestion strategy involves using enzymes like RNase T1 followed by Nuclease P1. nih.gov

The resulting mixture of nucleosides is injected into a liquid chromatography system, where they are separated based on their physicochemical properties. The separated nucleosides then enter a triple quadrupole (QQQ) mass spectrometer. In the mass spectrometer, a specific precursor-to-product ion transition is monitored for f6A, a technique known as multiple reaction monitoring (MRM). For f6A, this transition is typically from a mass-to-charge ratio (m/z) of 296.1 to 164.1 in positive electrospray ionization (ESI) mode. nih.gov This specific transition allows for highly selective detection of f6A, even in complex biological samples. Using this method, f6A has been successfully detected in mRNA from both human HeLa cells and mouse liver tissues. nih.gov

Table 1: LC-MS/MS Parameters for f6A Detection

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | plos.org |

| Precursor Ion (m/z) | 296.1 | nih.gov |

| Product Ion (m/z) | 164.1 | nih.gov |

Quantitative Mass Spectrometry for f6A Abundance Measurement

While LC-MS/MS is excellent for detection, quantitative mass spectrometry, often employing stable isotope dilution, provides precise measurement of f6A abundance. nih.govrockefeller.edu This "gold standard" approach involves adding a known amount of a stable isotope-labeled internal standard of f6A to the sample before processing. biorxiv.org This standard is chemically identical to the endogenous f6A but has a different mass, allowing it to be distinguished by the mass spectrometer.

By comparing the signal intensity of the endogenous f6A to that of the known amount of the spiked-in standard, researchers can accurately calculate the absolute quantity of the modification within the original RNA sample. youtube.com This method corrects for any sample loss during preparation and variations in ionization efficiency, leading to highly accurate and reproducible quantification. nih.gov Quantitative MS has been instrumental in determining the levels of various RNA modifications and has revealed that the abundance of adenosine modifications can be dynamically regulated. nih.govbiorxiv.org These quantitative approaches are crucial for comparing f6A levels across different cell types, tissues, or experimental conditions, thereby linking its abundance to specific biological processes. nih.gov

Bioinformatic and Computational Approaches

As high-throughput sequencing technologies advance, bioinformatic and computational methods have become essential for analyzing the vast datasets generated and for predicting the locations and functions of RNA modifications like f6A.

Analysis of Transcriptome-Wide f6A Distribution Patterns

Mapping the location of f6A across the entire transcriptome is key to understanding its function. Techniques analogous to those used for m6A, such as specialized sequencing methods (e.g., f6A-seq), are employed to generate transcriptome-wide maps. These methods typically involve immunoprecipitation of f6A-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.

The resulting sequencing data is then analyzed using specialized bioinformatic pipelines. This analysis reveals the distribution patterns of f6A within transcripts. Studies on the related m6A modification have shown that it is not randomly distributed but is often enriched in specific regions, such as near stop codons, within 3' untranslated regions (3'UTRs), and in the coding sequence (CDS). mdpi.comnih.govnih.gov For example, a study on goat muscle tissue found that over two-thirds of m6A peaks were located near the CDS and stop codon regions. mdpi.com Furthermore, these analyses often identify consensus sequence motifs associated with the modification. For m6A, the "DRACH" (D=A/G/U, R=A/G, H=A/C/U) motif is frequently observed. nih.gov Similar analyses for f6A are crucial to determine if it shares localization patterns with m6A or has a unique distribution, which would suggest distinct functional roles.

Table 2: Typical Distribution of m6A Peaks in mRNA Transcripts (Illustrative Example)

| Transcript Region | Percentage of Peaks | Reference |

|---|---|---|

| Stop Codon | 35.3% - 39.0% | mdpi.com |

| Coding Sequence (CDS) | 27.5% - 30.6% | mdpi.com |

| Start Codon | 17.5% - 18.8% | mdpi.com |

| 3' UTR | 10.9% - 12.0% | mdpi.com |

| 5' UTR | Very Few | mdpi.com |

Predictive Modeling of f6A Sites and Their Functional Consequences

Computational biology offers powerful tools to predict the location of RNA modifications and infer their potential functions. nih.gov Machine learning models can be trained on datasets of experimentally verified f6A sites to identify the sequence and structural features that define a modification site. frontiersin.org

These predictive models integrate various features, such as nucleotide sequence context, local secondary structure, and conservation across species. frontiersin.orgresearchgate.net By learning the patterns associated with known f6A sites, these algorithms can then scan entire transcriptomes to predict new, unverified sites. For the related DNA modification N6-methyladenine, a predictor called 6mAPred-FO was developed that integrates sequence-order information with nucleotide positional specificity to achieve high accuracy. frontiersin.org

Once potential f6A sites are predicted, further computational analyses can be used to hypothesize their functional consequences. researchgate.net For instance, the presence of an f6A modification within a binding site for a specific RNA-binding protein (RBP) or microRNA might be predicted to alter that interaction. By correlating the presence of predicted f6A sites with changes in gene expression, RNA stability, or translation efficiency from other large-scale datasets, researchers can generate testable hypotheses about the functional impact of this novel RNA modification. nih.gov

Future Research Directions and Unexplored Avenues for N6 Formyl Adenosine

Identification of Novel Enzymes Involved in f6A Cycling (Writers, Erasers, Readers)

The enzymatic machinery that governs the deposition, removal, and recognition of f6A—analogous to the "writers," "erasers," and "readers" of other epigenetic marks—is a critical area for future investigation. researchgate.netfrontiersin.orgnih.govabcam.com Currently, the fat mass and obesity-associated (FTO) protein is the only known enzyme demonstrated to oxidize m6A to f6A, via an N6-hydroxymethyladenosine (hm6A) intermediate. researchgate.netnih.govdovepress.com This positions FTO as a key "writer" of f6A. However, the existence of other enzymes with similar oxidative capabilities cannot be ruled out.

A primary research goal will be to identify and characterize potential "erasers" that might directly remove the formyl group from f6A, converting it back to adenosine (B11128) or another intermediate. While f6A can spontaneously decompose to adenosine in aqueous solutions with a half-life of approximately 3 hours under physiological conditions, the existence of a dedicated enzymatic removal process would suggest a more tightly regulated system. researchgate.netnih.govsquarespace.com Similarly, the identification of "reader" proteins that specifically recognize and bind to f6A is paramount. These readers would be the effectors of f6A's downstream functions, potentially influencing mRNA stability, translation, or localization in a manner distinct from m6A readers. rsc.org The discovery of these novel enzymes will be crucial for a complete understanding of f6A's regulatory network.

Elucidation of Direct Regulatory Mechanisms of f6A in Cellular Processes

A significant frontier in f6A research is to decipher its direct regulatory roles in various cellular processes. The current understanding is largely centered on its role as an intermediate in FTO-mediated m6A demethylation. researchgate.netdovepress.com However, the relative stability of f6A suggests it may have functions beyond being a mere transitional state. squarespace.com Future studies should aim to disentangle the specific effects of f6A from those of its precursor, m6A.

Investigating how the presence of a formyl group at the N6 position of adenosine influences mRNA metabolism is a key objective. This includes examining its impact on mRNA stability, where it might recruit or repel specific decay factors, and its effect on translation efficiency, where it could modulate ribosome binding or elongation. researchgate.net Furthermore, exploring the role of f6A in processes like alternative splicing, nuclear export, and subcellular localization of mRNA will provide a more comprehensive picture of its regulatory functions. nih.govnih.gov Understanding these direct mechanisms will be essential to appreciate the full scope of f6A's contribution to gene expression regulation.

Cross-Talk between f6A and Other RNA Modifications

The epitranscriptome is a complex network of various chemical modifications that can interact and influence one another. A fascinating and largely unexplored area is the potential cross-talk between f6A and other RNA modifications. Given that f6A is derived from m6A, a direct interplay is inherent. However, the presence of f6A could influence the deposition or removal of other modifications in its vicinity on the same RNA molecule.

Future research should investigate whether the presence of f6A affects the likelihood of other modifications, such as 5-methylcytosine (B146107) (m5C), N1-methyladenosine (m1A), or pseudouridine (B1679824) (Ψ), being added or removed. thno.org Conversely, it is also important to explore if the presence of these other modifications can influence the FTO-mediated generation of f6A. This intricate interplay could create a combinatorial code of RNA modifications that dictates the ultimate fate of an mRNA molecule. wenglab.cnnih.gov Unraveling these interactions will be critical for understanding how the epitranscriptome collectively fine-tunes gene expression.

Development of Advanced Tools for Single-Molecule and In Vivo f6A Detection

Advancements in detection methodologies are crucial for propelling f6A research forward. Current techniques for detecting f6A often rely on methods like liquid chromatography-mass spectrometry (LC-MS/MS), which provide valuable quantitative data but lack spatial and single-molecule resolution. researchgate.netresearchgate.net The development of novel tools for the precise detection of f6A at the single-molecule level and within living cells is a major priority.

This includes the creation of highly specific antibodies or chemical probes that can distinguish f6A from adenosine and m6A with high fidelity. researchgate.net Such tools would enable techniques like single-molecule fluorescence resonance energy transfer (smFRET) and super-resolution microscopy to visualize the location and dynamics of f6A-modified RNAs in real-time. frontiersin.orgnih.govnih.govmdpi.com Furthermore, developing methods for in vivo detection will be instrumental in understanding the spatiotemporal regulation of f6A and its response to various cellular stimuli and environmental cues. biorxiv.org These technological advancements will provide unprecedented insights into the life cycle and function of f6A within its native cellular context.

Investigation of f6A in Diverse Biological Systems Beyond Mammals

While initial discoveries of f6A have been in mammalian systems, its presence and potential functions in other organisms remain a vast and unexplored territory. researchgate.netsquarespace.com Investigating the existence and role of f6A in a broader range of biological systems, from yeast and plants to other vertebrates and invertebrates, will provide valuable evolutionary and comparative insights.

Such studies could reveal conserved or divergent roles of f6A across different kingdoms of life. For instance, exploring f6A in model organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) could facilitate genetic studies to dissect its functional pathways. rsc.org Investigating its presence in plants could uncover novel roles in development and stress responses. This comparative epitranscriptomics approach will not only broaden our understanding of f6A biology but also highlight its fundamental importance, or lack thereof, across the evolutionary spectrum.

Integration of f6A Data with Multi-Omics Approaches

To fully comprehend the functional significance of f6A, it is essential to integrate f6A-specific data with other "omics" datasets. nih.govfrontlinegenomics.comquantori.com A multi-omics approach, combining epitranscriptomic data with genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of how f6A contributes to cellular phenotypes. researchgate.netarxiv.org

For example, correlating the presence of f6A on specific mRNAs with changes in protein abundance (proteomics) can directly link the modification to translational regulation. Integrating f6A maps with data on chromatin accessibility (ATAC-seq) and histone modifications (ChIP-seq) could reveal connections between transcriptional and post-transcriptional gene regulation. wenglab.cn Furthermore, combining f6A profiles with metabolomic data might uncover links between cellular metabolism and the regulation of f6A levels, especially given that the "writer" enzyme FTO is dependent on the metabolite α-ketoglutarate. researchgate.net These integrative analyses will be instrumental in building comprehensive models of gene regulation where f6A is a key component.

Q & A

Q. How to design a study investigating the crosstalk between this compound and other RNA modifications?

- Methodological Answer : Employ multi-dimensional LC-MS/MS to profile co-occurring modifications (e.g., m⁶A, Ψ). Use sequential immunoprecipitation (e.g., m⁶A antibody followed by formyl-specific chemical capture) to assess spatial overlap. Genetic perturbation (e.g., double knockouts) identifies epistatic relationships. Time-course experiments reveal kinetic competition between modification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.